molecular formula C22H24N4O2 B2445864 N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955531-02-9

N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2445864
CAS No.: 955531-02-9
M. Wt: 376.46
InChI Key: QNSQJNRQCQMYHB-UHFFFAOYSA-N
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Description

N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The unique structure of this compound, featuring both a cyanophenyl group and a tetrahydroquinoline moiety, suggests potential utility in various scientific fields.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the production of advanced materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the Cyanophenyl Intermediate: This step involves the nitration of a suitable phenyl precursor followed by reduction to form the cyanophenyl group.

    Synthesis of the Tetrahydroquinoline Intermediate: The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the cyanophenyl and tetrahydroquinoline intermediates with oxalyl chloride under basic conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Mechanism of Action

The mechanism of action of N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl)oxalamide

Uniqueness

N'-(2-cyanophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structural features may also influence its solubility, stability, and interaction with other molecules.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-2-26-13-5-7-17-14-16(9-10-20(17)26)11-12-24-21(27)22(28)25-19-8-4-3-6-18(19)15-23/h3-4,6,8-10,14H,2,5,7,11-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSQJNRQCQMYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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